![molecular formula C12H16BFO4 B13988653 [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid CAS No. 943310-74-5](/img/structure/B13988653.png)
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid is a boronic acid derivative that features a fluorine atom, an oxane ring, and a phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid typically involves the reaction of a fluorinated phenylboronic acid with an oxane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluorine atom and the oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluorine atom and oxane ring also contribute to the compound’s reactivity and specificity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the fluorine atom and oxane ring.
4-Fluorophenylboronic acid: Similar to [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid but lacks the oxane ring.
2-(Oxan-2-yloxymethyl)phenylboronic acid: Similar but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the oxane ring, which enhance its reactivity and specificity in various chemical and biological applications .
Propriétés
Numéro CAS |
943310-74-5 |
|---|---|
Formule moléculaire |
C12H16BFO4 |
Poids moléculaire |
254.06 g/mol |
Nom IUPAC |
[4-fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFO4/c14-10-4-5-11(13(15)16)9(7-10)8-18-12-3-1-2-6-17-12/h4-5,7,12,15-16H,1-3,6,8H2 |
Clé InChI |
FHFBJUNCKKKUHE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)F)COC2CCCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


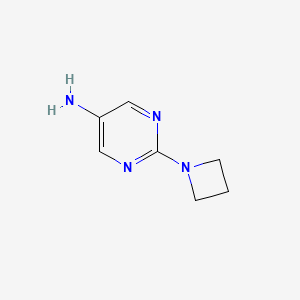
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
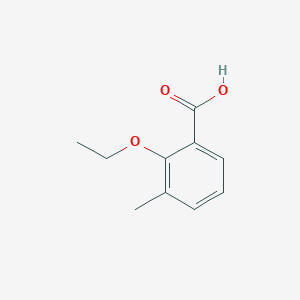
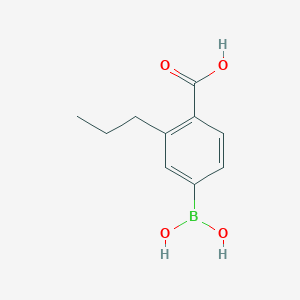
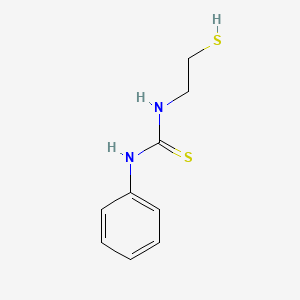
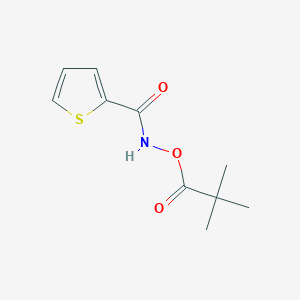
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
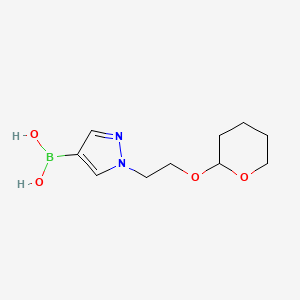
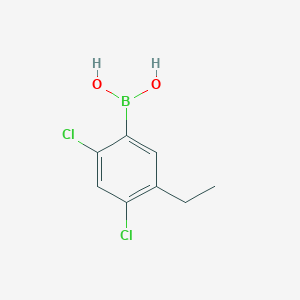
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
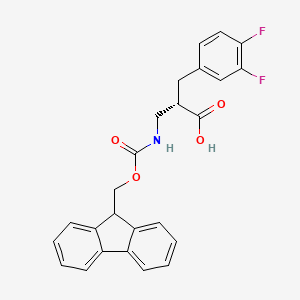
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
